Elasticamide

Description

Propriétés

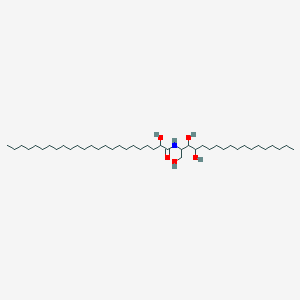

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXWVVVWGWGPQ-QLLOZFISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152146 | |

| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-30-6 | |

| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154801-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, (2S,3S,4R,2'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2'-HYDROXYTETRACOSANOYLAMINO)-OCTADECANE-1,3,4-TRIOL, (2S,3S,4R,2'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCK3J2NNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elasticamide's Mechanism of Action in Melanocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice bran, has demonstrated significant anti-melanogenic properties, positioning it as a promising agent for the cosmetic and pharmaceutical industries in the management of hyperpigmentation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on melanocytes. Drawing upon available preclinical data, we delineate a proposed signaling pathway, present key quantitative findings, and detail relevant experimental methodologies. The primary mechanism of action appears to be the suppression of melanogenesis through the downregulation of key melanogenic enzymes, a process likely mediated by the modulation of the Microphthalmia-associated transcription factor (MITF) signaling pathway.

Core Mechanism of Action

This compound exerts its inhibitory effect on melanin (B1238610) production by targeting the enzymatic machinery within melanocytes. The cornerstone of this mechanism is the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis cascade.[1][2] While direct studies on the upstream signaling of this compound are limited, compelling evidence from studies on analogous ceramides, such as C2-ceramide, suggests a multi-step process involving the modulation of critical signaling pathways that govern melanocyte function.

The proposed mechanism posits that this compound initiates a signaling cascade that leads to the downregulation of MITF, the master transcriptional regulator of melanogenesis. MITF controls the expression of a suite of genes essential for melanin synthesis, including tyrosinase (TYR), TRP-1, and tyrosinase-related protein 2 (TRP-2). By reducing the levels of active MITF, this compound effectively shuts down the production of these crucial enzymes, thereby inhibiting melanogenesis.

The downregulation of MITF is likely achieved through the delayed and sustained activation of the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) signaling pathways. Activation of these pathways is known to promote the phosphorylation of MITF, marking it for proteasomal degradation. This leads to a reduction in the overall levels of MITF protein, and consequently, a decrease in the transcription of its target genes, including TYRP1.

Signaling Pathway

The proposed signaling pathway for this compound's anti-melanogenic action is illustrated below. This model is based on findings related to C2-ceramide and represents the most likely mechanism for this compound.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound and the analogous C2-ceramide.

Table 1: In Vitro Efficacy of this compound on Melanogenesis

| Cell Line | Treatment Condition | IC50 | Endpoint | Reference |

| B16 Melanoma Cells | Theophylline-induced melanogenesis | 3.9 µM | Melanin Production | [1][2] |

Table 2: Effects of C2-Ceramide on Melanogenesis and Signaling

| Cell Line | Treatment Concentration | Effect on Melanin Synthesis | Effect on Tyrosinase Activity | Effect on MITF Protein | Reference |

| Human Melanocytes | 10 µM | ~77% reduction | ~80% reduction | Decreased expression | |

| Mel-Ab Cells | 1-10 µM | Significant reduction | Reduced activity | Not reported |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Cell Culture and Treatment

-

Cell Lines:

-

B16F10 murine melanoma cells are commonly used for initial screening of anti-melanogenic compounds.

-

Normal Human Epidermal Melanocytes (NHEM) provide a more physiologically relevant model.

-

3D-cultured human melanocytes offer a model that better mimics the in vivo environment.

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for B16F10, Medium 254 for NHEM) supplemented with fetal bovine serum, growth factors, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Melanogenesis: To stimulate melanin production, cells are often treated with agents such as α-melanocyte-stimulating hormone (α-MSH) or theophylline.

-

This compound Treatment: this compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the cell culture medium at various concentrations for a specified duration (e.g., 48-72 hours).

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured melanocytes.

-

Cell Lysis: After treatment, cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then solubilized in a lysis buffer (e.g., 1 N NaOH) by heating at a high temperature (e.g., 80°C) for 1-2 hours.

-

Spectrophotometry: The absorbance of the resulting lysate is measured at a wavelength of 405-490 nm using a spectrophotometer.

-

Quantification: The melanin content is quantified by comparing the absorbance values to a standard curve generated using synthetic melanin. The results are often normalized to the total protein content of the cell lysate.

Western Blot Analysis

Western blotting is employed to determine the protein levels of key signaling molecules and melanogenic enzymes.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-TRP-1, anti-MITF, anti-phospho-ERK, anti-phospho-Akt, and loading controls like β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound demonstrates a clear inhibitory effect on melanogenesis in preclinical models. The proposed mechanism, involving the downregulation of MITF via the ERK and Akt signaling pathways, provides a strong foundation for its development as a topical agent for hyperpigmentation. However, further research is warranted to provide direct evidence for this compound's action on these signaling cascades. Future studies should focus on elucidating the specific receptor or membrane interactions of this compound, confirming its effects on MITF, ERK, and Akt phosphorylation and degradation in human melanocytes, and expanding clinical trials to further validate its efficacy and safety in human subjects. These endeavors will be crucial for the full realization of this compound's potential in dermatological and cosmetic applications.

References

Elasticamide: A Technical Guide to its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide distinguished by its α-hydroxy fatty acid structure, has emerged as a molecule of significant interest in the fields of dermatology and cosmetology. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a particular focus on its mechanisms of action in skin whitening and moisturization. This document synthesizes the available quantitative data, details key experimental methodologies for its study, and visualizes the implicated signaling pathways and experimental workflows.

Core Biological Properties

This compound exhibits two primary, well-documented biological activities: the inhibition of melanogenesis and the enhancement of the skin's moisture barrier. These properties position it as a promising ingredient for skincare and therapeutic applications aimed at addressing hyperpigmentation and dry skin conditions.

Anti-Melanogenic Activity

This compound has been shown to suppress melanin (B1238610) production. This activity is primarily attributed to its ability to downregulate the expression of key melanogenic enzymes.

Skin Moisturization and Barrier Function Enhancement

This compound contributes to skin hydration by increasing the content of ceramides (B1148491) in the stratum corneum, the outermost layer of the epidermis. This, in turn, reinforces the skin's natural barrier, reducing transepidermal water loss (TEWL).

Quantitative Data

The following tables summarize the key quantitative data available for this compound's biological activities.

Table 1: In Vitro Anti-Melanogenic Activity of this compound

| Assay System | Cell Type | Induction Agent | Endpoint | IC50 Value | Reference |

| Melanin Production | B16 Melanoma Cells | Theophylline | Melanin Content | 3.9 μM | [1][2] |

Table 2: Effect of this compound on Skin Barrier Function

| Assay System | Model | Concentration | Effect | Reference |

| Transepidermal Water Loss (TEWL) | Reconstructed Human Epidermis (RHE) | 10 µg/mL | Significant reduction in TEWL | [1] |

| Stratum Corneum (SC) Ceramide Content | Reconstructed Human Epidermis (RHE) | 10 µg/mL | Increased total ceramide content | [1] |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific molecular pathways. The following diagrams illustrate the current understanding of these mechanisms.

Anti-Melanogenic Signaling Pathway

This compound's inhibitory effect on melanin production is understood to be mediated through the downregulation of Tyrosinase-Related Protein 1 (TYRP1), a key enzyme in the melanin synthesis cascade. TYRP1 is a downstream target of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. While direct interaction of this compound with MITF has not been definitively shown, the suppression of TYRP1 suggests an influence on this pathway.

References

Elasticamide: A Novel Modulator of Ceramide Synthesis for Skin Barrier Enhancement

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are essential lipid molecules crucial for maintaining the structural integrity and barrier function of the stratum corneum. Deficiencies in ceramide content are linked to various skin conditions characterized by a compromised skin barrier. This technical guide delves into the role of elasticamide, a ceramide derived from rice bran, in modulating ceramide synthesis. Drawing upon recent scientific findings, this document elucidates the mechanism of action of this compound, presents key quantitative data from in vitro studies, and provides detailed experimental protocols. Furthermore, this guide offers visualizations of the relevant biological pathways and experimental workflows to support further research and development in dermatology and cosmetology.

Introduction to Ceramide Synthesis

Ceramides are a class of sphingolipids composed of a sphingoid base and a fatty acid. They are synthesized in the endoplasmic reticulum through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][2]

-

De novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine. Subsequent acylation and desaturation steps produce ceramide.[2][3]

-

Sphingomyelin Hydrolysis: Sphingomyelin, a major component of cell membranes, can be hydrolyzed by the enzyme sphingomyelinase to yield ceramide and phosphocholine.[1]

-

Salvage Pathway: This pathway involves the reuse of sphingosine, which is acylated by ceramide synthases to form ceramide.

Once synthesized in the endoplasmic reticulum, ceramide is transported to the Golgi apparatus for further processing into more complex sphingolipids like sphingomyelin and glucosylceramide (GlcCer). The transport of ceramide from the ER to the Golgi is a critical step and is mediated by both vesicular transport and the ceramide transfer protein (CERT).

This compound and its Role in Ceramide Synthesis

This compound is a specific ceramide molecule, identified as Cer[AP], which has been isolated from rice bran. Recent studies have demonstrated its potential to enhance the skin's barrier function by increasing the ceramide content in the stratum corneum. The primary mechanism identified for this action is the upregulation of Glucosylceramide Synthase (GCS), the enzyme responsible for converting ceramide to glucosylceramide. Glucosylceramide is a crucial precursor for the synthesis of ceramides that are essential for the formation of the lamellar lipid structure in the stratum corneum.

Mechanism of Action

In vitro studies using a Reconstructed Human Epidermal Keratinization (RHEK) model have shown that treatment with this compound leads to a significant increase in both the mRNA and protein expression of GCS. This upregulation of GCS is proposed to stimulate the ceramide synthesis pathway, ultimately leading to a higher concentration of total ceramides in the stratum corneum. While the direct upstream signaling pathway initiated by this compound to induce GCS expression is yet to be fully elucidated, the transcriptional regulation of the UGCG gene (which encodes GCS) is known to be complex and can be influenced by various cellular signaling cascades.

Quantitative Data

The following tables summarize the quantitative data from a study by Takeda et al. (2022), where a Reconstructed Human Epidermal Keratinization (RHEK) model was treated with this compound.

Table 1: Effect of this compound on Total Stratum Corneum (SC) Ceramide Content

| Treatment Group | Concentration (µg/mL) | Total SC Ceramides (µg/mg protein) | Fold Change vs. Control | p-value vs. Control |

|---|---|---|---|---|

| Control | 0 | ~25.0 | 1.0 | - |

| This compound | 1 | ~26.0 | ~1.04 | > 0.05 |

| This compound | 3 | ~28.0 | ~1.12 | > 0.05 |

| This compound | 10 | ~35.0 | ~1.4 | < 0.05 |

Data are estimated from graphical representations in the source publication. Treatment duration was 7 days.

Table 2: Effect of this compound on Glucosylceramide Synthase (GCS) mRNA Expression

| Treatment Group | Concentration (µg/mL) | Relative GCS mRNA Expression | Fold Change vs. Control | p-value vs. Control |

|---|---|---|---|---|

| Control | 0 | 1.0 | 1.0 | - |

| This compound | 1 | ~1.2 | ~1.2 | > 0.05 |

| This compound | 3 | ~1.8 | ~1.8 | < 0.05 |

| This compound | 10 | ~2.2 | ~2.2 | < 0.01 |

Data are estimated from graphical representations in the source publication. Treatment duration was 2 days.

Table 3: Effect of this compound on Glucosylceramide Synthase (GCS) Protein Expression

| Treatment Group | Concentration (µg/mL) | Relative GCS Protein Expression | Fold Change vs. Control | p-value vs. Control |

|---|---|---|---|---|

| Control | 0 | 1.0 | 1.0 | - |

| This compound | 1 | ~1.1 | ~1.1 | > 0.05 |

| This compound | 3 | ~1.3 | ~1.3 | > 0.05 |

| This compound | 10 | ~1.5 | ~1.5 | < 0.05 |

Data are estimated from graphical representations in the source publication. Treatment duration was 7 days.

Experimental Protocols

The following protocols are based on the methodologies described in the study investigating the effects of this compound on the RHEK model.

Reconstructed Human Epidermal Keratinization (RHEK) Model Culture and Treatment

-

Cell Culture: The RHEK model, consisting of normal human epidermal keratinocytes cultured on a polycarbonate filter, is maintained at the air-liquid interface to induce differentiation and formation of the stratum corneum.

-

Treatment: this compound, dissolved in an appropriate vehicle (e.g., DMSO), is added to the culture medium at final concentrations of 1, 3, and 10 µg/mL. A vehicle-only control group is also maintained.

-

Incubation: The models are incubated for specified durations. For mRNA analysis, a 2-day incubation is used. For protein and lipid analysis, a 7-day incubation is employed, with the medium being changed every 2 days.

Lipid Extraction and HPTLC Analysis of Stratum Corneum Ceramides

-

SC Separation: The stratum corneum is separated from the RHEK model.

-

Lipid Extraction: The separated SC is subjected to lipid extraction using a chloroform/methanol solvent system.

-

HPTLC Analysis: The extracted lipids are separated by High-Performance Thin-Layer Chromatography (HPTLC). The lipid classes are visualized (e.g., by charring with sulfuric acid) and quantified by densitometry.

Real-Time RT-PCR for GCS mRNA Expression

-

RNA Extraction: Total RNA is extracted from the RHEK models after 2 days of treatment using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative PCR is performed using primers specific for the human UGCG gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of GCS mRNA is calculated using the ΔΔCt method.

Western Blotting for GCS Protein Expression

-

Protein Extraction: Total protein is extracted from the RHEK models after 7 days of treatment using a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GCS. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion

This compound demonstrates a clear and significant effect on ceramide synthesis in a human epidermal model. By upregulating the expression of Glucosylceramide Synthase, this compound effectively increases the total ceramide content of the stratum corneum. This mechanism presents a promising avenue for the development of novel therapeutic and cosmetic agents aimed at restoring and enhancing the skin's natural barrier function. Further research is warranted to fully delineate the upstream signaling pathways activated by this compound and to evaluate its efficacy and safety in clinical settings.

References

Elasticamide's Impact on Intracellular Signaling: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the intracellular signaling pathways affected by Elasticamide, a naturally derived ceramide with potent anti-melanogenic properties. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for skin hyperpigmentation and related disorders.

Introduction

This compound, a ceramide isolated from rice oil by-products, has demonstrated significant efficacy in reducing melanin (B1238610) synthesis.[1] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. This guide summarizes the current knowledge of its impact on key intracellular signaling cascades that regulate melanogenesis, presents quantitative data from relevant studies, and provides detailed experimental protocols for further investigation.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its ability to inhibit melanin production. The following table summarizes the key data point available.

| Parameter | Cell Line | Value | Reference |

| IC50 for Melanin Production Suppression | B16 Melanoma Cells | 3.9 μM | [1] |

Affected Signaling Pathways

Based on the known functions of ceramides (B1148491) and the observed effects of this compound on melanogenesis, the following intracellular signaling pathways are likely to be modulated.

Downregulation of Tyrosinase-Related Protein 1 (TYRP1)

This compound has been shown to suppress the expression of Tyrosinase-Related Protein 1 (TYRP1) in normal human melanocytes.[1] TYRP1 is a key enzyme in the melanin synthesis pathway, and its downregulation is a critical step in the anti-melanogenic effect of this compound.

Potential Modulation of the MAPK/ERK and PI3K/Akt Pathways

While direct evidence for this compound is pending, ceramides are known to influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathways. These pathways are critical regulators of melanogenesis. Activation of the ERK pathway often leads to the phosphorylation and subsequent degradation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. Conversely, the PI3K/Akt pathway can also play a role in regulating MITF activity.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Melanin Content Assay in B16 Melanoma Cells

This protocol is used to quantify the amount of melanin produced by B16 melanoma cells following treatment with this compound.

-

Cell Culture:

-

Seed B16F10 melanoma cells in a 6-well plate at a density of 2 x 10^5 cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) and a positive control (e.g., Kojic acid).

-

Incubate for an additional 48-72 hours.

-

-

Melanin Extraction and Quantification:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with 1N NaOH containing 10% DMSO.

-

Incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.

-

Western Blot for TYRP1 Expression

This protocol is used to determine the protein levels of TYRP1 in melanocytes treated with this compound.

-

Cell Culture and Lysis:

-

Culture normal human melanocytes or B16 melanoma cells and treat with this compound as described in the melanin content assay.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against TYRP1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Luciferase Reporter Assay for MITF Promoter Activity

This assay is used to investigate whether this compound affects the transcriptional activity of the MITF promoter.

-

Plasmid Construction and Transfection:

-

Clone the promoter region of the human or mouse MITF gene into a luciferase reporter vector (e.g., pGL3-Basic).

-

Co-transfect the MITF-luciferase reporter construct and a control vector expressing Renilla luciferase (for normalization) into B16 melanoma cells or another suitable cell line.

-

-

Cell Treatment and Luciferase Assay:

-

After 24 hours of transfection, treat the cells with this compound.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

-

ERK Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK, a key kinase in the MAPK pathway.

-

Cell Culture and Treatment:

-

Culture melanocytes or melanoma cells and serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Western Blot Analysis:

-

Lyse the cells and perform Western blotting as described in section 4.2.

-

Use a primary antibody specific for phosphorylated ERK (p-ERK) to detect the activated form of the kinase.

-

Use a primary antibody for total ERK to serve as a loading control.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

Conclusion

This compound is a promising natural compound for the management of skin hyperpigmentation. Its ability to suppress melanin production and TYRP1 expression suggests a mechanism of action involving the modulation of key intracellular signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular targets of this compound and to validate its therapeutic potential. Future studies should focus on directly assessing the impact of this compound on the MAPK/ERK and PI3K/Akt pathways and on the transcriptional activity of MITF to build a comprehensive understanding of its anti-melanogenic effects.

References

Elasticamide: A Technical Guide to its Discovery, Mechanism, and Dermatological Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a novel ceramide [AP], has emerged as a significant bioactive compound isolated from the by-products of rice bran oil. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental methodologies employed in its isolation and characterization, presents its quantitative effects on melanogenesis and skin hydration, and elucidates its mechanism of action through relevant signaling pathways. This document serves as a foundational resource for researchers and professionals in dermatology, cosmetology, and drug development.

Discovery and History

This compound was first isolated from the gummy by-products generated during the manufacturing of rice bran oil.[1][2] This discovery was part of a broader investigation into the bioactive constituents of rice-derived glucosylceramides (GlcCer) and ceramides (B1148491) (Cer).[1][2] While GlcCer from various plant sources were known to have biological activities, the specific properties of individual ceramides like this compound were not well understood.[2] Research published in 2022 identified this compound as a ceramide [AP] and highlighted its potent anti-melanogenic and skin moisturizing effects, distinguishing it from other related compounds.[2][3]

Physicochemical Properties

This compound is classified as a ceramide [AP], signifying a specific structure of a fatty acid linked to a sphingoid base. Its precise chemical structure has been characterized and is distinct from the more commonly studied glucosylceramides.[1]

Biological Activities and Mechanism of Action

Anti-Melanogenic Effects

This compound has demonstrated significant inhibitory effects on melanin (B1238610) production.[2][4][5] In studies using B16 melanoma cells with theophylline-induced melanogenesis, this compound was found to suppress melanin production with a notable IC50 value.[2][4] Furthermore, it has been shown to suppress melanogenesis in human 3D-cultured melanocytes.[2][4]

The proposed mechanism for its anti-melanogenic activity involves the suppression of tyrosinase-related protein 1 (TRP-1) expression.[2][4] This mode of action differentiates it from some glucosylceramides that were also tested.[2][4]

Skin Hydration and Barrier Function

This compound plays a crucial role in enhancing the skin's barrier function and hydration.[1][3] It has been found to increase the content of stratum corneum (SC) ceramides by promoting the expression of glucosylceramide (GlcCer) synthase.[1][3][4] This upregulation of ceramide synthesis contributes to a reduction in transepidermal water loss (TEWL).[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 for Melanin Suppression | B16 Melanoma Cells | 3.9 μM | [2][4] |

| Effect on GlcCer Synthase | Reconstructed Human Epidermal Keratinization Model | Increased Expression at 10 µg/mL | [1][3][4] |

| Effect on TEWL | Reconstructed Human Epidermal Keratinization Model | Significant Reduction at 10 µg/mL | [1][3] |

Clinical Evidence

A clinical trial was conducted to evaluate the effects of a rice ceramide extract named Oryza ceramide®, which contains both glucosylceramides (1.2 mg/day) and this compound (56 μ g/day ).[2][4] The study, conducted over 8 weeks, demonstrated that oral ingestion of this extract significantly suppressed the accumulation of melanin induced by UV-B irradiation.[2][4] These findings suggest that this compound, in combination with other rice-derived ceramides, contributes to the suppression of skin pigmentation in humans.[2][4]

Experimental Protocols

Isolation of this compound

This compound was purified from the gummy by-products of rice bran oil.[2] The process involved flash column chromatography with a silica (B1680970) gel column to obtain a crude ceramide fraction.[1] This fraction was then subjected to repeated preparative High-Performance Liquid Chromatography (HPLC) for final purification.[4] A mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) (10:1) was utilized as the solvent for the preparative HPLC of this compound.[4]

In Vitro Anti-Melanogenic Assay

The anti-melanogenic activity of this compound was assessed using theophylline-induced melanogenesis in B16 melanoma cells.[2][5] The cells were treated with varying concentrations of this compound, and the subsequent melanin production was quantified to determine the IC50 value.[2][4]

Gene and Protein Expression Analysis

The effect of this compound on the expression of enzymes related to stratum corneum ceramide synthesis was evaluated using a reconstructed human epidermal keratinization (RHEK) model.[6] The model was treated with this compound (1–10 µg/mL) for 2 days for mRNA analysis via real-time RT-PCR and for 7 days for protein analysis via Western blotting.[6]

Visualized Pathways and Workflows

Future Directions

The discovery of this compound opens new avenues for the development of novel dermatological and cosmetic products. Further research is warranted to fully elucidate its molecular targets and signaling pathways. Investigating its potential synergistic effects with other bioactive compounds could also lead to more effective formulations for skin health. Additional clinical trials are necessary to establish optimal dosages and long-term safety profiles for topical and oral applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Elasticamide and its relation to glucosylceramides.

An In-Depth Technical Guide to Elasticamide and its Relationship with Glucosylceramides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucosylceramides (GlcCer) are pivotal glycosphingolipids essential for maintaining the integrity of the epidermal water barrier and participating in complex cellular signaling pathways. This compound, a ceramide variant, has emerged as a significant modulator of GlcCer metabolism, demonstrating a profound impact on skin health and pigmentation. This technical guide provides a comprehensive analysis of the relationship between this compound and glucosylceramides, focusing on the underlying molecular mechanisms, experimental validation, and downstream physiological effects. We present quantitative data from key studies, detail relevant experimental protocols, and visualize the core biological pathways and workflows to offer a thorough resource for researchers in dermatology, cosmetology, and drug development.

Core Mechanism: this compound's Influence on Glucosylceramide Synthesis

The primary mechanism by which this compound influences glucosylceramide levels is through the upregulation of Glucosylceramide Synthase (GCS), the key enzyme that catalyzes the conversion of ceramide to glucosylceramide. This action positions this compound as a critical regulator of the balance between these two important lipid species within the cell.

Studies using a reconstructed human epidermal keratinization (RHEK) model have shown that treatment with this compound leads to a significant, concentration-dependent increase in the mRNA and protein expression of GCS.[1][2] This upregulation of GCS consequently enhances the synthesis of GlcCer from its ceramide precursor, which in turn leads to an overall increase in total ceramide content in the stratum corneum (SC) after further metabolic processing.

Quantitative Data: Effects on GCS Expression and Ceramide Content

The following table summarizes the quantitative effects of this compound on key markers of ceramide metabolism in the RHEK model.

| Parameter | Treatment Concentration (this compound) | Result | Reference |

| SC Ceramide Content | 10 µg/mL | Significant increase | |

| GCS mRNA Expression | 1 - 10 µg/mL | Concentration-dependent upregulation | [1][2] |

| GCS Protein Expression | 1 - 10 µg/mL | Concentration-dependent upregulation | [1] |

Physiological Impact: Epidermal Barrier Function and Hydration

The modulation of the ceramide-glucosylceramide balance by this compound has direct consequences for the skin's barrier function. Glucosylceramides synthesized in the lower epidermis are crucial precursors for the ceramides that form the lamellar lipid structure in the stratum corneum.[3][4] This structure is the primary barrier against transepidermal water loss (TEWL) and external insults.

By increasing GCS expression, this compound ultimately enhances the pool of ceramides available for incorporation into the SC, thereby strengthening the skin barrier.[2] In contrast, some specific glucosylceramides, such as GlcCer[d18:2(4E,8Z)/26:0], have been shown to improve hydration by up-regulating the expression of filaggrin and corneodesmosin, proteins critical for epidermal hydration.

Quantitative Data: Effects on Epidermal Barrier

Studies have quantified the effects of both this compound and various glucosylceramides on TEWL, a key indicator of skin barrier integrity.

| Compound | Treatment Concentration | Result on TEWL | Reference |

| This compound (Cer[t18:0/24:0]) | 10 µg/mL | Significant reduction | [2] |

| GlcCer[d18:2] with C18-C26 fatty acids | 10 µM | Significant reduction | [5] |

| GlcCer[d18:2(4E,8Z)/26:0] | 1 µM | Upregulated filaggrin and corneodesmosin |

Anti-Melanogenic Properties

Beyond its role in skin hydration, this compound and certain rice-derived glucosylceramides exhibit significant anti-melanogenic properties.[6][7] In studies on B16 melanoma cells, this compound was a more potent inhibitor of melanin (B1238610) production than the tested glucosylceramides.[7] The mechanism involves the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway.[6][7]

Quantitative Data: Anti-Melanogenic Efficacy

The inhibitory effects of this compound and related glucosylceramides on melanin production have been quantified both in vitro and in vivo.

| Compound/Extract | Model System | Dosage/Concentration | Key Finding | Reference |

| This compound | B16 Melanoma Cells | IC50: 3.9 µM | Suppressed melanin production | [6][7] |

| GlcCer [d18:2(4E,8Z)/20:0] | B16 Melanoma Cells | IC50: 5.2 µM | Suppressed melanin production | [6][7] |

| GlcCer [d18:2(4E,8Z)/18:0] | B16 Melanoma Cells | IC50: 6.6 µM | Suppressed melanin production | [6][7] |

| Rice Ceramide Extract | Human Clinical Trial | 1.2 mg/day GlcCer & 56 µ g/day this compound | Suppressed UV-induced melanin accumulation after 8 weeks | [6][7] |

Key Experimental Protocols

Protocol: Cell-Based Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methods using fluorescent ceramide analogs to measure GCS activity directly within cells.[8][9]

-

Cell Culture: Plate cells (e.g., NCI/ADR-RES or relevant keratinocytes) in appropriate medium and grow to desired confluency (e.g., overnight in 10% FBS medium).

-

Substrate Incubation: Replace the growth medium with a serum-free medium (e.g., 1% BSA in RPMI-1640) containing the fluorescent substrate, NBD C6-ceramide (e.g., 100 µM).

-

Enzymatic Reaction: Incubate the cells at 37°C for a defined period (e.g., 2 hours) to allow for the cellular uptake of NBD C6-ceramide and its conversion to NBD C6-glucosylceramide by endogenous GCS.

-

Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a standard chloroform/methanol/water partition method.

-

Chromatographic Separation: Separate the lipid extract using Thin-Layer Chromatography (TLC). The mobile phase should be optimized to separate NBD C6-ceramide from NBD C6-glucosylceramide.

-

Quantification: Scrape the fluorescent spots corresponding to the substrate and product from the TLC plate. Elute the lipids and quantify their fluorescence using a spectrophotometer (e.g., excitation/emission maxima for NBD are ~470/530 nm).

-

Calculation: Calculate GCS activity based on the amount of NBD C6-glucosylceramide produced relative to the total NBD lipid recovered or normalized to total cell protein.

Protocol: Analysis of Ceramide Content in RHEK Models

This protocol outlines the general steps for measuring ceramide content in reconstructed skin models.[4]

-

Model Culture: Culture the RHEK model according to the manufacturer's instructions, treating with test compounds (e.g., this compound at 1, 3, 10 µg/mL) for the specified duration (e.g., 7 days).

-

Stratum Corneum Isolation: Separate the stratum corneum (SC) from the rest of the epidermal model using an appropriate technique (e.g., enzymatic digestion with trypsin followed by mechanical separation).

-

Lipid Extraction: Extract total lipids from the isolated SC using a solvent mixture optimized for lipid recovery, such as chloroform/methanol (2:1, v/v).

-

Chromatographic Analysis: Apply the concentrated lipid extract to a High-Performance Thin-Layer Chromatography (HPTLC) plate.

-

Separation: Develop the HPTLC plate in a solvent system designed to separate different ceramide classes.

-

Visualization and Quantification: Stain the plate with a dye that visualizes lipids (e.g., primuline (B81338) spray or copper sulfate (B86663) charring). Quantify the ceramide bands by densitometry, using known ceramide standards for identification and calibration.

Conclusion and Future Directions

This compound is a potent modulator of skin physiology, acting primarily through the upregulation of glucosylceramide synthase. This mechanism enhances the skin's natural barrier by increasing the production of essential stratum corneum ceramides and demonstrates significant anti-melanogenic activity. The collective data strongly support the potential of this compound and related glucosylceramides as active ingredients in advanced dermatological and cosmetic formulations aimed at improving skin hydration, barrier integrity, and regulating pigmentation.

Future research should focus on elucidating the precise signaling pathways that this compound activates to upregulate GCS gene expression. Furthermore, expanding clinical trials to assess the long-term efficacy and safety of topical and oral this compound supplementation will be crucial for its translation into therapeutic and cosmeceutical applications. Investigating the synergistic effects of this compound with other skincare actives could also yield novel and more effective treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. toukastress.jp [toukastress.jp]

- 3. Integrity and barrier function of the epidermis critically depend on glucosylceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Elasticamide from Rice Bran Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide (N-((S)-2,3-dihydroxypropyl)oleamide) is a naturally occurring ceramide found in rice bran oil that has garnered significant interest for its potential therapeutic and cosmetic applications. Notably, it has demonstrated anti-melanogenic properties by suppressing the expression of tyrosinase-related protein 1 (TRP-1), a key enzyme in melanin (B1238610) synthesis.[1] These application notes provide a detailed protocol for the isolation and purification of this compound from the gummy by-products of rice bran oil, a readily available industrial residue.

Data Presentation

The following table summarizes key quantitative data related to the biological activity and presence of this compound in rice-derived products.

| Parameter | Value | Source |

| Starting Material | Gummy by-products of rice bran oil | [1][2] |

| Purity of final product | ≥99% (for total ceramides) | [3] |

| Yield of total ceramides (B1148491) | ≥0.075% from pre-treated rice bran | [3] |

| IC50 for melanin production suppression | 3.9 μM | [1] |

| Daily intake in clinical study | 56 μ g/day | [1][2] |

Experimental Protocols

This section outlines the detailed methodology for the isolation and purification of this compound.

Part 1: Initial Extraction of Crude Ceramide Fraction

This protocol is adapted from methods described for the extraction of ceramides from rice bran.[4]

Materials:

-

Gummy by-products from rice bran oil processing

-

Ethanol (B145695) (70%)

-

Ultrasonic bath or microwave extractor

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

Pre-treatment of Starting Material: If starting with raw rice bran, enzymatic hydrolysis (e.g., with sphingomyelinase) can be performed to increase the yield of ceramides.[3] For gummy by-products, proceed directly to extraction.

-

Solvent Extraction:

-

Suspend the gummy by-products in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform extraction using either ultrasonic-assisted extraction (e.g., 40 kHz for 45-60 minutes at 40-50°C) or microwave-assisted extraction.[4]

-

-

Filtration: Separate the liquid extract from the solid residue by vacuum filtration.

-

Concentration: Concentrate the ethanol extract using a rotary evaporator under reduced pressure to obtain a crude lipid extract.

Part 2: Purification by Silica (B1680970) Gel Column Chromatography

This protocol outlines the separation of the crude ceramide fraction from other lipids.

Materials:

-

Crude lipid extract from Part 1

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents: Petroleum Ether, Ethyl Acetate, Acetone

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

TLC visualization reagent (e.g., iodine vapor or ceric ammonium (B1175870) molybdate (B1676688) stain)

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry packing method with petroleum ether.

-

Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is as follows:

-

Step 1: Ethyl Acetate:Petroleum Ether (6:4, v/v) to elute less polar lipids.

-

Step 2: Ethyl Acetate:Petroleum Ether (1:1, v/v) to continue eluting non-ceramide lipids.

-

Step 3: Acetone:Petroleum Ether (6:4, v/v) to elute the ceramide fraction, including this compound.[4]

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing the ceramide band.

-

Concentration: Evaporate the solvent from the pooled ceramide fractions to obtain a ceramide-enriched extract.

Part 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound

This final step isolates pure this compound from the ceramide-enriched extract.

Materials:

-

Ceramide-enriched extract from Part 2

-

HPLC system with a preparative or semi-preparative column

-

Reverse-phase C18 column

-

HPLC-grade solvents: Methanol (MeOH), Tetrahydrofuran (THF)

-

Refractive Index (RI) detector[4]

Protocol:

-

Sample Preparation: Dissolve the ceramide-enriched extract in the HPLC mobile phase. A mixture of MeOH and THF (10:1) can be used as the solvent.[4]

-

HPLC Conditions:

-

Column: Preparative or semi-preparative Reverse-Phase C18 column.

-

Mobile Phase: Isocratic elution with Methanol or a mixture of Methanol and THF. The exact ratio may need to be optimized for best separation.

-

Flow Rate: To be determined based on the column dimensions.

-

Detection: Refractive Index (RI) detector.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.

-

Purity Analysis and Characterization: Analyze the purity of the collected fraction using analytical HPLC. Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from rice bran oil by-products.

Proposed Signaling Pathway for Anti-Melanogenic Effect of this compound

Caption: Proposed mechanism of this compound's anti-melanogenic activity.

References

- 1. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. researchgate.net [researchgate.net]

Protocol for Elasticamide Treatment in Cell Culture: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide derived from rice bran, has garnered significant interest for its potential applications in skincare and dermatology. Primarily recognized for its anti-melanogenic and epidermal moisturizing properties, this compound presents a promising avenue for the development of novel therapeutic and cosmetic agents. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its effects on melanogenesis and epidermal barrier function.

This compound has been shown to suppress melanin (B1238610) production in melanoma cells and 3D-cultured melanocytes.[1][2] A key mechanism of its anti-melanogenic activity is the suppression of tyrosinase-related protein 1 (TYRP1) expression.[1][2] Furthermore, this compound contributes to skin hydration by increasing the content of stratum corneum (SC) ceramides (B1148491) through the upregulation of glucosylceramide synthase (GCS) expression.[3]

These protocols are designed to assist researchers in investigating the cellular and molecular effects of this compound, providing a foundation for further studies into its mechanism of action and potential applications.

Data Presentation

The following tables summarize the quantitative data reported for this compound treatment in various cell culture models.

Table 1: Anti-Melanogenic Activity of this compound

| Cell Line | Treatment Condition | Parameter | Result | Reference |

| B16 Melanoma Cells | Theophylline-induced melanogenesis | IC50 for Melanin Production | 3.9 µM |

Table 2: Effect of this compound on Epidermal Barrier Function

| Cell Model | Concentration | Duration | Parameter | Result | Reference |

| Reconstructed Human Epidermal Keratinization (RHEK) Model | 10 µg/mL | 7 days | Stratum Corneum Ceramide Content | Increased | |

| Reconstructed Human Epidermal Keratinization (RHEK) Model | 1-10 µg/mL | 2 days | Glucosylceramide Synthase (GCS) mRNA Expression | Increased | |

| Reconstructed Human Epidermal Keratinization (RHEK) Model | 1-10 µg/mL | 7 days | Glucosylceramide Synthase (GCS) Protein Expression | Increased |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for cell culture experiments.

Note: this compound is a lipophilic molecule. Proper solubilization is critical for consistent experimental results.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, light-blocking microcentrifuge tubes

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Melanin Content Assay in B16 Melanoma Cells

Objective: To quantify the effect of this compound on melanin production in B16 melanoma cells.

Materials:

-

B16 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Theophylline

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO

-

96-well microplate reader

Protocol:

-

Seed B16 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Induce melanogenesis by treating the cells with a final concentration of 1 mM theophylline.

-

Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3.9, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, wash the cells twice with PBS.

-

Lyse the cells by adding 200 µL of 1 N NaOH containing 10% DMSO to each well.

-

Incubate the plate at 80°C for 1 hour to solubilize the melanin.

-

Transfer 150 µL of the lysate from each well to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of each sample, determined by a compatible protein assay (e.g., BCA assay) from a parallel plate.

Real-Time Quantitative PCR (RT-qPCR) for Tyrosinase-Related Protein 1 (TYRP1)

Objective: To determine the effect of this compound on the mRNA expression of TYRP1 in normal human melanocytes.

Materials:

-

Normal Human Epidermal Melanocytes (NHEM)

-

Melanocyte Growth Medium

-

This compound stock solution

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green qPCR Master Mix

-

Primers for TYRP1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Seed NHEM cells in a 6-well plate and culture until they reach 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for 72 hours.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers for TYRP1 or the housekeeping gene, and the synthesized cDNA.

-

Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in TYRP1 expression, normalized to the housekeeping gene.

Western Blot for Glucosylceramide Synthase (GCS)

Objective: To analyze the effect of this compound on the protein expression of GCS in a reconstructed human epidermal keratinization (RHEK) model.

Materials:

-

RHEK model

-

Assay medium for RHEK

-

This compound stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GCS

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture the RHEK models according to the manufacturer's instructions.

-

Treat the RHEK models with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 7 days, changing the medium every 2-3 days.

-

Harvest the tissue and homogenize it in RIPA lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against GCS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to normalize the GCS protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. Proposed signaling pathway for this compound's effects.

Figure 2. General experimental workflow for studying this compound.

References

Application Notes and Protocols for the Quantification of Elasticamide in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide naturally found in rice oil by-products, has garnered significant interest for its potential therapeutic and cosmetic applications. Notably, it has demonstrated anti-melanogenic properties by suppressing the expression of tyrosinase-related protein 1 (TYRP1) in melanocytes.[1][2] Furthermore, this compound has been shown to increase the content of ceramides (B1148491) in the stratum corneum by promoting the expression of glucosylceramide (GlcCer) synthase, suggesting a role in skin barrier function.[3][4] Given these biological activities, robust and reliable methods for the quantification of this compound in tissue samples are crucial for preclinical and clinical research.

This document provides detailed protocols for the quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of small molecules in complex biological matrices. Additionally, a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented as a potential alternative method for high-throughput screening.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the extraction and quantification of this compound from tissue samples. The procedure is based on established methods for ceramide analysis and is tailored for the specific properties of this compound.

Principle

Tissue samples are homogenized and this compound is extracted using a liquid-liquid extraction procedure. The extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a known concentration of an internal standard.

Materials and Reagents

-

This compound analytical standard (purity >98%)

-

Internal Standard (IS): C17-Ceramide or other non-endogenous ceramide analog

-

LC-MS/MS grade acetonitrile, methanol, isopropanol, and water

-

Formic acid and ammonium (B1175870) formate

-

Phosphate-buffered saline (PBS)

-

Homogenizer (e.g., bead beater, ultrasonic homogenizer)

-

Centrifuge

-

Analytical balance

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocol

1.3.1. Sample Preparation: Tissue Homogenization and Lipid Extraction

-

Accurately weigh approximately 50 mg of frozen tissue.

-

Add 1 mL of ice-cold PBS to the tissue.

-

Homogenize the tissue sample on ice until a uniform homogenate is obtained.

-

Transfer 200 µL of the tissue homogenate to a new microcentrifuge tube.

-

Add 20 µL of the internal standard solution (e.g., 1 µg/mL C17-Ceramide in methanol).

-

Add 800 µL of extraction solvent (e.g., isopropanol:ethyl acetate, 1:1, v/v).

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker for 30 minutes at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

1.3.2. LC-MS/MS Conditions

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: 30-100% B

-

10-12 min: 100% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

This compound: Precursor Ion (m/z) 684.6 [M+H]⁺; Product Ions (m/z) 264.3, 282.3

-

Internal Standard (C17-Ceramide): Precursor Ion (m/z) 538.5 [M+H]⁺; Product Ion (m/z) 264.3

-

-

Data Presentation: Example Quantitative Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are provided as an example and should be determined for each specific assay validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery (%) | 85-110% |

Quantification of this compound by Competitive ELISA (Hypothetical Protocol)

While a specific ELISA kit for this compound is not commercially available, a competitive ELISA could be developed for its quantification. This would require the generation of a specific anti-Elasticamide antibody.

Principle

In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-Elasticamide antibody-coated wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol

-

Coating: Coat a 96-well plate with an anti-Elasticamide antibody and incubate overnight at 4°C.

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competition: Add standards or tissue extracts and a fixed amount of enzyme-conjugated this compound (e.g., HRP-Elasticamide) to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Construct a standard curve and determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow for LC-MS/MS Quantification of this compound

Caption: Workflow for this compound quantification.

Proposed Signaling Pathway of this compound in Melanocytes

Caption: this compound's proposed signaling pathway.

References

- 1. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-melanogenic effects of glucosylceramides and this compound derived from rice oil by-products in melanoma cells, melanocytes, and human skin. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application of Elasticamide in dermatological research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Elasticamide, a ceramide derived from rice bran oil, has emerged as a promising bioactive compound in dermatological research, demonstrating significant potential in regulating skin pigmentation and enhancing the skin's moisture barrier. These application notes provide a comprehensive overview of its known functions, along with detailed protocols for experimental investigation and a summary of key quantitative data.

Anti-Melanogenic Properties of this compound

This compound has been identified as an effective inhibitor of melanogenesis, the process of melanin (B1238610) production in the skin. Overproduction of melanin can lead to hyperpigmentation disorders.

Mechanism of Action

This compound exerts its anti-melanogenic effects, at least in part, by suppressing the expression of Tyrosinase-Related Protein 1 (TRP-1)[1][2]. TRP-1 is a key enzyme in the melanin synthesis pathway, and its downregulation leads to a decrease in melanin production. The precise upstream signaling targets of this compound are still under investigation, but its action impacts the well-established MITF (Microphthalmia-associated Transcription Factor) signaling cascade, a central regulator of melanogenesis.

Experimental Evidence

In vitro studies using theophylline-induced melanogenesis in B16 melanoma cells have shown that this compound significantly suppresses melanin production[1][3]. Furthermore, its efficacy has been demonstrated in human 3D-cultured melanocytes[1][2]. A clinical trial involving the oral administration of a rice ceramide extract containing this compound resulted in a significant suppression of UV-B-induced skin pigmentation[1][2][3].

Quantitative Data: Inhibition of Melanin Production

| Cell Line | Treatment Condition | IC50 Value | Reference |

| B16 Melanoma Cells | Theophylline-induced melanogenesis | 3.9 μM | [1][3] |

Enhancement of Skin Barrier Function by this compound

This compound contributes to the maintenance of a healthy skin barrier by promoting the synthesis of ceramides (B1148491) in the stratum corneum (SC), the outermost layer of the epidermis. A robust skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.

Mechanism of Action

This compound has been shown to increase the content of ceramides in the stratum corneum by upregulating the expression of glucosylceramide (GlcCer) synthase[2][4]. This enzyme is critical for the synthesis of glucosylceramides, which are precursors to ceramides in the epidermis.

Experimental Evidence

Studies using a reconstructed human epidermal keratinization (RHEK) model have demonstrated that treatment with this compound leads to a dose-dependent increase in the ceramide content of the stratum corneum.

Quantitative Data: Effect of this compound on Stratum Corneum Ceramide Content

While specific quantitative data from the original study's diagram is not available in the search results, it is reported that treatment of a reconstructed human epidermal keratinization model with 1, 3, and 10 µg/mL of this compound for 7 days resulted in a significant increase in stratum corneum ceramide content[5].

Experimental Protocols

Protocol 1: In Vitro Melanin Content Assay in B16 Melanoma Cells

This protocol is adapted from studies on theophylline-induced melanogenesis.

1. Cell Culture and Seeding:

- Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

- Seed the cells in a 12-well plate at a density that allows for growth over the treatment period.

2. Treatment:

- After 24 hours, replace the medium with fresh medium containing 1.0 mM theophylline (B1681296) to induce melanogenesis[2][6][7][8][9].

- Add varying concentrations of this compound (e.g., 0.1, 1, 5, 10 μM) to the treatment wells. Include a vehicle control (e.g., DMSO).

3. Incubation:

- Incubate the cells for 72 to 120 hours[2].

4. Melanin Content Measurement:

- Wash the cells with Phosphate-Buffered Saline (PBS).

- Lyse the cells with 1N NaOH containing 10% DMSO.

- Measure the absorbance of the lysate at 475 nm to quantify the melanin content.

- Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blot Analysis of TRP-1 Expression

1. Cell Culture and Treatment:

- Culture normal human melanocytes or B16 melanoma cells and treat with this compound as described in Protocol 1.

2. Protein Extraction:

- After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Electrotransfer:

- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against TRP-1 (a concentration of 1 µg/mL can be used as a starting point) overnight at 4°C[10].

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.